molecular formula C17H25N3O4 B1510097 (3S,4S)-Benzyl 3-amino-4-((tert-butoxycarbonyl)amino)pyrrolidine-1-carboxylate CAS No. 1033713-58-4

(3S,4S)-Benzyl 3-amino-4-((tert-butoxycarbonyl)amino)pyrrolidine-1-carboxylate

Cat. No.: B1510097
CAS No.: 1033713-58-4
M. Wt: 335.4 g/mol
InChI Key: GKJLYLSTDYSSHT-KBPBESRZSA-N
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Description

(3S,4S)-Benzyl 3-amino-4-((tert-butoxycarbonyl)amino)pyrrolidine-1-carboxylate: is a complex organic compound that features a pyrrolidine ring, a benzyl group, and a tert-butoxycarbonyl (Boc) protecting group. This compound is of interest in organic synthesis and pharmaceutical research due to its structural complexity and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the protection of the amino group using the Boc group. The Boc group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP)

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors designed for large-scale chemical reactions. Flow microreactors can be employed to enhance efficiency and sustainability. These reactors allow for precise control of reaction conditions, leading to higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include chromium(VI) oxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of various substituted pyrrolidines.

Scientific Research Applications

This compound has several applications in scientific research, including:

  • Chemistry: Used as a building block in the synthesis of more complex molecules.

  • Biology: Studied for its potential biological activity and interactions with biomolecules.

  • Medicine: Investigated for its therapeutic potential in drug discovery and development.

  • Industry: Employed in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the biological system being studied.

Comparison with Similar Compounds

  • Methyl (3S,4S)-4-((tert-butoxycarbonyl)amino)piperidine-3-carboxylate

  • Ethyl (1S,3R,4S)-3-((tert-butoxycarbonyl)amino)-4-hydroxycyclohexane-1-carboxylate

Uniqueness: (3S,4S)-Benzyl 3-amino-4-((tert-butoxycarbonyl)amino)pyrrolidine-1-carboxylate is unique due to its specific structural features, such as the presence of the benzyl group and the pyrrolidine ring, which confer distinct chemical properties and reactivity compared to similar compounds.

Properties

IUPAC Name

benzyl (3S,4S)-3-amino-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O4/c1-17(2,3)24-15(21)19-14-10-20(9-13(14)18)16(22)23-11-12-7-5-4-6-8-12/h4-8,13-14H,9-11,18H2,1-3H3,(H,19,21)/t13-,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKJLYLSTDYSSHT-KBPBESRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CN(CC1N)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CN(C[C@@H]1N)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00728616
Record name Benzyl (3S,4S)-3-amino-4-[(tert-butoxycarbonyl)amino]pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00728616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1033713-58-4
Record name Benzyl (3S,4S)-3-amino-4-[(tert-butoxycarbonyl)amino]pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00728616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3S,4S)-Benzyl 3-amino-4-((tert-butoxycarbonyl)amino)pyrrolidine-1-carboxylate
Reactant of Route 2
(3S,4S)-Benzyl 3-amino-4-((tert-butoxycarbonyl)amino)pyrrolidine-1-carboxylate
Reactant of Route 3
(3S,4S)-Benzyl 3-amino-4-((tert-butoxycarbonyl)amino)pyrrolidine-1-carboxylate
Reactant of Route 4
(3S,4S)-Benzyl 3-amino-4-((tert-butoxycarbonyl)amino)pyrrolidine-1-carboxylate
Reactant of Route 5
(3S,4S)-Benzyl 3-amino-4-((tert-butoxycarbonyl)amino)pyrrolidine-1-carboxylate
Reactant of Route 6
(3S,4S)-Benzyl 3-amino-4-((tert-butoxycarbonyl)amino)pyrrolidine-1-carboxylate

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